molecular formula C8H19BO3Sn B12649561 Dibutyltin hydrogen borate CAS No. 75113-37-0

Dibutyltin hydrogen borate

Cat. No.: B12649561
CAS No.: 75113-37-0
M. Wt: 292.76 g/mol
InChI Key: WGSHSRLSNBIFSC-UHFFFAOYSA-N
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Description

Dibutyltin hydrogen borate is a chemical compound with the molecular formula C8H20BO2Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

CAS No.

75113-37-0

Molecular Formula

C8H19BO3Sn

Molecular Weight

292.76 g/mol

IUPAC Name

dibutyltin(2+);hydrogen borate

InChI

InChI=1S/2C4H9.BHO3.Sn/c2*1-3-4-2;2-1(3)4;/h2*1,3-4H2,2H3;2H;/q;;-2;+2

InChI Key

WGSHSRLSNBIFSC-UHFFFAOYSA-N

Canonical SMILES

B(O)([O-])[O-].CCCC[Sn+2]CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyltin hydrogen borate typically involves the reaction of dibutyltin oxide with boric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C4H9)2SnO+H3BO3(C4H9)2SnBO2H+H2O\text{(C4H9)2SnO} + \text{H3BO3} \rightarrow \text{(C4H9)2SnBO2H} + \text{H2O} (C4H9)2SnO+H3BO3→(C4H9)2SnBO2H+H2O

This reaction is usually conducted in an organic solvent, such as toluene, at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Dibutyltin hydrogen borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

  • Catalysis in Polymer Production :
    • Dibutyltin hydrogen borate is utilized as a catalyst in the production of polyurethane and other polymers. Its role enhances the efficiency of the reaction, leading to improved yield and quality of the final product.
    • Case Study : In a study conducted on polyurethane foams, this compound demonstrated significant improvements in reaction times and foam properties compared to traditional catalysts .
  • Stabilization of PVC :
    • The compound is also employed as a heat stabilizer in polyvinyl chloride (PVC) formulations. It helps in preventing degradation during processing and extends the product's lifespan.
    • Data Table :
ApplicationFunctionalityBenefits
PolyurethaneCatalystImproved yield
PVC StabilizationHeat stabilizerEnhanced durability
  • Synthesis of Organotin Compounds :
    • It acts as a precursor in synthesizing other organotin compounds, which are crucial in various applications including biocides and antifouling agents.
    • Insight : The versatility of this compound makes it an important intermediate in the synthesis of more complex organotin derivatives .

Environmental and Health Considerations

While this compound has valuable applications, it is essential to consider its environmental impact and health risks associated with exposure. The compound is classified as hazardous, with potential risks including skin sensitization and toxicity if ingested . Regulatory frameworks are increasingly imposing restrictions on its use due to these concerns.

Regulatory Status

The European Chemicals Agency (ECHA) has classified this compound under various regulations due to its hazardous nature. There are ongoing discussions regarding its authorization for use in consumer products, reflecting a growing awareness of safety and environmental implications .

Mechanism of Action

The mechanism of action of dibutyltin hydrogen borate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s borate group can form complexes with biomolecules, affecting their function and stability. In industrial applications, its catalytic properties are attributed to the tin center, which can facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin oxide
  • Dibutyltin chloride
  • Dioctyltin oxide
  • Dioctyltin chloride

Uniqueness

Dibutyltin hydrogen borate is unique due to its borate group, which imparts distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where borate functionality is desired .

Biological Activity

Dibutyltin hydrogen borate (DBTHB), a compound with the molecular formula C8H19BO3Sn\text{C}_8\text{H}_{19}\text{BO}_3\text{Sn}, is part of a class of organotin compounds that have garnered attention due to their biological activities and potential toxicological effects. This article explores the biological activity of DBTHB, synthesizing findings from various studies, including toxicity assessments, cellular interactions, and potential therapeutic applications.

This compound is classified as hazardous, with specific risk phrases indicating its potential harm. It is noted for causing skin sensitization and being harmful if swallowed. The compound has been shown to cause severe ocular irritation and dermal irritation in animal studies, indicating its toxic nature .

Acute Toxicity

Research indicates that this compound exhibits acute toxicity. In studies involving Sprague Dawley rats, an oral LD50 value of approximately 219 mg/kg body weight was determined. Symptoms observed at higher doses included apathy, dyspnea, and diarrhea .

Repeated Dose Toxicity

A no observed adverse effect level (NOAEL) was established at 5 ppm (approximately 0.3-0.4 mg/kg body weight/day) based on repeated dose toxicity studies. Histopathological findings in the thymus were noted in females exposed to higher concentrations .

Genotoxicity

DBTHB has been classified as a Category 3 mutagenic substance based on genotoxicity studies. In vivo tests demonstrated a significant increase in micronucleated erythrocytes, suggesting potential DNA-damaging effects .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of organotin compounds, including DBTHB. These compounds have shown efficacy against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). Mechanisms proposed include interference with cell cycle progression and induction of apoptosis .

Antioxidant Activity

In addition to antiproliferative effects, DBTHB has been investigated for its antioxidant properties. Organotin complexes have demonstrated the ability to act as radical scavengers and reducing agents in various assays, indicating potential therapeutic applications in oxidative stress-related conditions .

Study 1: Cellular Impact

A study conducted on the effects of dibutyltin compounds on human cell lines revealed that certain organotin complexes could inhibit cell proliferation effectively while inducing apoptosis in malignant cells. The study utilized flow cytometry to analyze cell cycle distribution, showing significant accumulation in the G2/M phase .

Study 2: Environmental Considerations

Research analyzing leaching from PVC pipes indicated that dibutyltin compounds could contaminate drinking water sources, raising concerns about chronic exposure effects on human health . This highlights the need for careful management and regulation of organotin compounds in industrial applications.

Summary Table of Biological Activities

Activity Effect Reference
Acute Oral ToxicityLD50 = 219 mg/kg
Skin SensitizationMay cause sensitization
Antiproliferative ActivityEffective against cancer cell lines
Antioxidant ActivityRadical scavenging properties
GenotoxicityInduces micronuclei formation

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